molecular formula C7H12N2O B13975106 3-Ethoxy-1-ethyl-1H-pyrazole

3-Ethoxy-1-ethyl-1H-pyrazole

Cat. No.: B13975106
M. Wt: 140.18 g/mol
InChI Key: VMKAZBUJMZJSDF-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-ethyl-1H-pyrazole typically involves the condensation of ethylhydrazine with ethyl acetoacetate, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst . Another method involves the use of 1,3-dicarbonyl compounds and hydrazines, which undergo cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazole: Similar structure but different substituents.

    1,3-Dimethyl-1H-pyrazole: Lacks the ethoxy group.

    3,5-Dimethyl-1H-pyrazole: Different substitution pattern.

Uniqueness

3-Ethoxy-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and ethyl groups can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethoxy-1-ethylpyrazole

InChI

InChI=1S/C7H12N2O/c1-3-9-6-5-7(8-9)10-4-2/h5-6H,3-4H2,1-2H3

InChI Key

VMKAZBUJMZJSDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)OCC

Origin of Product

United States

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